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molecular formula C9H8Br2O2 B3244753 Methyl 2-bromo-2-(3-bromophenyl)acetate CAS No. 163339-67-1

Methyl 2-bromo-2-(3-bromophenyl)acetate

Cat. No. B3244753
M. Wt: 307.97 g/mol
InChI Key: HYTMFNLQELTQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509335B1

Procedure details

To 3-bromophenylacetic acid (10 g, 47 mmol) under argon was added PBr3 (11.2 mL, 118 mmol) and the suspension stirred at room temperature for 45 minutes. Bromine (11.1 mL, 216 mmol) was added dropwise over 5 minutes. The mixture was stirred at 100° C. for 3 hours and then cooled. Anhydrous methanol (35 mL) was added dropwise over 30 minutes, and then the reaction mixture was diluted with ether (400 mL), washed with 5% NaHCO3 (800 mL), brine (200 mL), and then dried over MgSO4. The mixture was filtered and concentrated in vacuo to afford material of sufficient purity to use directly.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8]C(O)=O)[CH:5]=[CH:6][CH:7]=1.P(Br)(Br)[Br:13].BrBr.[CH3:18][OH:19].CC[O:22][CH2:23]C>>[Br:13][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[C:18]([O:22][CH3:23])=[O:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Name
Quantity
11.2 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 100° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with 5% NaHCO3 (800 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford material of sufficient purity

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC(C(=O)OC)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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